molecular formula C17H25N5O3S B2526358 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034559-99-2

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

Cat. No.: B2526358
CAS No.: 2034559-99-2
M. Wt: 379.48
InChI Key: GPQBZZMWQQUJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a chemical research compound with the CAS Registry Number 2097921-43-0 and a molecular formula of C17H25N5O3S, yielding a molecular weight of 379.48 g/mol . This complex molecule is built around a piperidine core where the nitrogen is functionalized with a sulfonamide group linked to a 1-isopropyl-1H-imidazole ring. Furthermore, the carbon at the 4-position of the piperidine ring is connected via an ether linkage to a 2,6-dimethylpyrimidine group, resulting in a multi-heterocyclic structure of interest in medicinal chemistry and drug discovery research . The presence of both imidazole and pyrimidine rings, which are privileged structures in pharmaceuticals, suggests potential for investigating kinase inhibition or other biological pathways, as seen in related bi-aryl meta-pyrimidine structures . This product is offered as a building block for researchers developing novel bioactive molecules. It is supplied with available packaging quantities ranging from 2 mg to 75 mg . Warning: This product is intended for laboratory research and development purposes only. It is strictly classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes full responsibility for confirming product identity and purity and for all uses of the product after delivery.

Properties

IUPAC Name

2,4-dimethyl-6-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-12(2)21-10-17(18-11-21)26(23,24)22-7-5-15(6-8-22)25-16-9-13(3)19-14(4)20-16/h9-12,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQBZZMWQQUJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into key functional groups that contribute to its biological activity:

  • Pyrimidine core : Known for its role in nucleic acid synthesis and as a scaffold in drug design.
  • Imidazole sulfonamide : This moiety is often associated with enzyme inhibition and antimicrobial activity.
  • Piperidine : A common structure in pharmacology, contributing to the overall bioactivity through receptor interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Potential mechanisms include:

  • Enzyme inhibition : The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes, potentially leading to therapeutic effects in conditions such as hypertension and glaucoma.
  • Receptor modulation : The imidazole ring can interact with various receptors, including histamine and serotonin receptors, influencing neurotransmission and cardiovascular functions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth by targeting specific metabolic pathways. The compound's structural features suggest it may possess similar activity.

Anticancer Properties

The imidazole and pyrimidine components are often linked to anticancer activity. Compounds derived from these structures have been shown to inhibit cancer cell proliferation in various studies. For example, imidazole-based compounds have been reported to modulate kinase activity involved in cancer cell signaling pathways.

In Vitro Studies

A study conducted by Chopra et al. (2015) evaluated the antiplasmodial activity of ferrocene-pyrimidine conjugates against Plasmodium falciparum, revealing that modifications in the pyrimidine structure could enhance biological efficacy . While this specific compound was not tested, the findings highlight the potential for similar derivatives.

In Vivo Studies

Research on related sulfonamide compounds has demonstrated anti-inflammatory effects in animal models. For instance, a study showed that sulfonamide derivatives could reduce inflammation markers in rodent models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Data Tables

Activity Type Target Effect Reference
AntimicrobialBacterial enzymesInhibition of growthChopra et al., 2015
AnticancerKinasesReduced cell proliferationVarious studies
Anti-inflammatoryInflammatory mediatorsDecreased inflammation

Comparison with Similar Compounds

Structural Analogues from Piperidine-Sulfonyl Derivatives

Compounds sharing the piperidine-sulfonyl motif (e.g., 1-(4-fluorophenyl)sulfonylpiperidin-4-yl derivatives ) from Molecules (2014) provide key insights:

  • Compound 14d (1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea) : Replaces the imidazole-isopropyl group with a 4-fluorophenyl ring. Lower yield (55.2%) compared to other derivatives, possibly due to steric hindrance during synthesis.
  • Compound 8c (4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide) :
    • Features a chloro-methoxybenzamide group instead of pyrimidine.
    • Higher yield (65.2%) suggests favorable reaction kinetics for benzamide derivatives.

Heterocyclic Derivatives from Patent Literature

The European Patent Application (2023) highlights 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperidinyl modifications :

  • Contrasts with the target compound’s isopropyl-imidazole group, which may reduce basicity.
  • 7-(1-(2-Hydroxyethyl)piperidin-4-yl) Derivatives :
    • Hydroxyethyl substituents improve aqueous solubility, a feature absent in the target compound’s hydrophobic 2,6-dimethylpyrimidine core.
Table 2: Pharmacokinetic and Structural Features
Compound Class (Patent, 2023) Piperidine Modification Key Functional Groups Potential Advantage Reference
Target Compound 1-Isopropylimidazole Sulfonyl bridge, 2,6-dimethylpyrimidine Metabolic stability
7-(1-Methylpiperidin-4-yl) Derivatives N-Methyl Pyrazino/pyrido-pyrimidinone core Enhanced lipophilicity
7-(1-(2-Hydroxyethyl)piperidin-4-yl) 2-Hydroxyethyl Dimethylamino-methyl groups Improved solubility

Preparation Methods

One-Pot Sulfonylation-Coupling Strategy

A streamlined approach combines sulfonylation and coupling in a single pot. The piperidine intermediate is generated in situ from 4-hydroxypiperidine and directly sulfonylated before reaction with 4-chloropyrimidine. This method reduces purification steps but requires precise stoichiometric control.

Enzymatic Resolution for Chiral Piperidine Derivatives

For enantiomerically pure variants, lipase-mediated resolution of racemic piperidine-4-ol precursors has been reported. This method achieves >99% enantiomeric excess but adds complexity to the synthesis.

Analytical Characterization

Critical analytical data for the target compound include:

  • 1H NMR (CDCl3): δ 1.45 (d, J=6.8 Hz, 6H, isopropyl CH3), 2.40 (s, 6H, pyrimidine CH3), 3.20–3.50 (m, 4H, piperidine H), 4.70 (m, 1H, piperidine OCH), 7.15 (s, 1H, imidazole H).
  • LC-MS : m/z 462.2 [M+H]+.

Challenges and Mitigation Strategies

  • Low Yield in Sulfonylation : Impurities in sulfonyl chloride reagents can reduce yields. Recrystallization from hexane/ethyl acetate improves purity.
  • Epimerization at Piperidine C4 : Mild reaction conditions (≤40°C) prevent racemization during coupling.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for the sulfonylation step, enhancing heat transfer and reducing reaction times. Cost-effective alternatives to EDCI/HOBt (e.g., T3P®) are under investigation for coupling steps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.